molecular formula C17H20FN3O3 B1438636 7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1291486-74-2

7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1438636
CAS RN: 1291486-74-2
M. Wt: 333.36 g/mol
InChI Key: FMPIKEODVRESFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of ciprofloxacin derivative and the appropriate aromatic aldehyde . These are dissolved in a minimum amount of ethanol . The resulting compound has been investigated for its antibacterial activity against S. aureus, P. aeruginosa, E. coli, and C. albicans strains .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-dihydroquinoline-3-carboxylic acid hydrochloride group . The InChI Code for this compound is 1S/C19H22FN3O3.ClH/c1-2-21-5-7-22 (8-6-21)17-10-16-13 (9-15 (17)20)18 (24)14 (19 (25)26)11-23 (16)12-3-4-12;/h9-12H,2-8H2,1H3, (H,25,26);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 395.86 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Fluoroquinolone Research and Applications

Antibacterial Agents

Fluoroquinolones, including derivatives similar to the specified compound, have been extensively researched for their potent antibacterial properties. They act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, leading to the eradication of bacterial pathogens. This mechanism underscores the therapeutic potential of fluoroquinolones against both Gram-positive and Gram-negative bacteria (da Silva et al., 2003).

Synthetic Methodologies

The synthesis of fluoroquinolones, including the chemical family to which the mentioned compound belongs, involves various innovative methodologies. These synthetic routes are tailored to enhance the efficacy, reduce side effects, and improve the spectrum of activity of fluoroquinolones against resistant bacterial strains. The research into these methodologies is vital for developing new antibacterial agents capable of addressing the challenge of antibiotic resistance (da Silva et al., 2003).

Safety and Hazards

This compound is classified as a dangerous substance. It has the hazard statements H302-H361-H372-H410, which indicate that it is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-3-20-4-6-21(7-5-20)15-9-14-11(8-13(15)18)16(22)12(17(23)24)10-19(14)2/h8-10H,3-7H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPIKEODVRESFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901124240
Record name 7-(4-Ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1291486-74-2
Record name 7-(4-Ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
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7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
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7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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